![molecular formula C4HCl2NOS B579561 2-Chloro-1,3-thiazole-4-carbonyl chloride CAS No. 16099-04-0](/img/structure/B579561.png)
2-Chloro-1,3-thiazole-4-carbonyl chloride
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Overview
Description
2-Chloro-1,3-thiazole-4-carbonyl chloride is a chemical compound with the CAS Number: 16099-04-0 . It has a molecular weight of 182.03 and its IUPAC name is 2-chloro-1,3-thiazole-4-carbonyl chloride .
Molecular Structure Analysis
The molecular structure of 2-Chloro-1,3-thiazole-4-carbonyl chloride is represented by the InChI code: 1S/C4HCl2NOS/c5-3(8)2-1-9-4(6)7-2/h1H . Thiazoles are an important class of five-membered heterocyclic compounds, which contain sulfur and nitrogen at position-1 and -3, respectively .Physical And Chemical Properties Analysis
2-Chloro-1,3-thiazole-4-carbonyl chloride is a powder with a melting point of 114-116°C . It is stored at a temperature of -10°C .Scientific Research Applications
Antimicrobial Applications
Thiazole derivatives have been recognized for their antimicrobial properties. For instance, compounds with a thiadiazole scaffold, such as sulfamethoxazole, exhibit diverse biological actions including anti-microbial effects . While specific data on 2-Chloro-1,3-thiazole-4-carbonyl chloride is not readily available, it is plausible that this compound could be explored for similar antimicrobial applications due to its structural similarity to other thiazoles.
Antitumor and Cytotoxic Activity
Thiazoles have also been studied for their antitumor and cytotoxic activities. A series of imidazo[2,1-b]thiazol-3-yl]acetic acid arylidenehydrazides were synthesized and showed potent effects on human tumor cell lines . The potential of 2-Chloro-1,3-thiazole-4-carbonyl chloride in cancer research could be investigated based on these findings.
Antioxidant Properties
The antioxidant capacity of thiazole derivatives has been demonstrated in various studies. For example, a series of N2-[2-chloro-4(3,4,5-trimethoxy phenyl azetidin-1-yl]-N4-(substituted aryl)-1,3-thiazole-2,4-diamine were synthesized and showed in vitro antioxidant activity . This suggests that 2-Chloro-1,3-thiazole-4-carbonyl chloride may also possess antioxidant properties worth researching.
Antiviral Agents
Thiazoles have been incorporated into antiviral agents. One notable example is ribavirin, a nucleoside analog with a broad spectrum of antiviral activity against many DNA and RNA viruses . The structure of 2-Chloro-1,3-thiazole-4-carbonyl chloride could be conducive to the development of new antiviral drugs.
Synthesis of Bioactive Molecules
Thiazoles serve as key intermediates in the synthesis of various bioactive molecules. A novel thiazole derivative was produced through a reaction involving substituted ethyl 2-(benzylamino)-4-methyl-1,3-thiazole-5-carboxylate . The reactivity of 2-Chloro-1,3-thiazole-4-carbonyl chloride could be exploited in similar synthetic routes to create new compounds with potential biological activities.
Safety And Hazards
Future Directions
properties
IUPAC Name |
2-chloro-1,3-thiazole-4-carbonyl chloride |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C4HCl2NOS/c5-3(8)2-1-9-4(6)7-2/h1H |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OCMPHVBYKQYVJS-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(N=C(S1)Cl)C(=O)Cl |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C4HCl2NOS |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50664671 |
Source
|
Record name | 2-Chloro-1,3-thiazole-4-carbonyl chloride | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50664671 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
182.03 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2-Chloro-1,3-thiazole-4-carbonyl chloride | |
CAS RN |
16099-04-0 |
Source
|
Record name | 2-Chloro-1,3-thiazole-4-carbonyl chloride | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50664671 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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